cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid
CAS No.: 735275-45-3
Cat. No.: VC3058723
Molecular Formula: C15H17NO5
Molecular Weight: 291.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 735275-45-3 |
|---|---|
| Molecular Formula | C15H17NO5 |
| Molecular Weight | 291.3 g/mol |
| IUPAC Name | 3-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C15H17NO5/c17-14(11-4-6-13(7-5-11)16(20)21)9-10-2-1-3-12(8-10)15(18)19/h4-7,10,12H,1-3,8-9H2,(H,18,19) |
| Standard InChI Key | OUMGDKNJBOQXND-UHFFFAOYSA-N |
| SMILES | C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid is a synthetic organic compound with potential applications in pharmaceutical and chemical research. It belongs to the class of cyclohexane derivatives, characterized by the presence of a nitrophenyl group, a ketone functional group, and a carboxylic acid moiety.
Synthesis
The synthesis of cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid typically involves the following steps:
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Starting Materials: Cyclohexanecarboxylic acid derivatives and nitrophenyl precursors.
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Key Reactions:
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Electrophilic substitution to introduce the nitrophenyl group.
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Oxidation reactions to form the ketone functionality.
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Stereochemical control to ensure the cis configuration.
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Applications
This compound is primarily studied for its potential in:
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Pharmaceutical Research: The presence of both nitro and carboxylic groups suggests possible bioactivity, including antimicrobial or anti-inflammatory properties.
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Chemical Synthesis: It can serve as an intermediate in the preparation of more complex molecules.
Research Findings
Recent studies have explored compounds with similar structures for their biological activities:
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Molecular docking studies suggest that related compounds may act as enzyme inhibitors, such as 5-lipoxygenase inhibitors .
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Antimicrobial evaluations of structurally analogous compounds have shown activity against Gram-positive bacteria .
Analytical Data
The characterization of cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid is typically performed using:
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NMR Spectroscopy: To confirm molecular structure and stereochemistry.
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Mass Spectrometry (MS): For molecular weight verification.
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Infrared Spectroscopy (IR): To identify functional groups like the carboxylic acid and ketone.
Comparative Analysis
A comparison with related compounds (e.g., cis-4-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid) reveals similarities in molecular weight and functional groups but differences in stereochemistry and potential reactivity .
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